methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
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Overview
Description
Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with the molecular formula C8H6BrNO3 It is characterized by a fused furan and pyrrole ring system, with a bromine atom and a methyl ester group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of a furo[3,2-b]pyrrole intermediate, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane, and the esterification step may involve the use of methanol and a catalyst like sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in the oxidation state of the functional groups.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present.
Scientific Research Applications
Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anticancer or antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ester group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate: shares similarities with other furo[3,2-b]pyrrole derivatives, such as:
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity compared to its halogenated analogs.
Properties
CAS No. |
1041422-33-6 |
---|---|
Molecular Formula |
C8H6BrNO3 |
Molecular Weight |
244 |
Purity |
95 |
Origin of Product |
United States |
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